Bienvenue dans la boutique en ligne BenchChem!

cis-J-113863

CCR1 Chemotaxis Stereochemistry

For CCR1-targeted research requiring stereochemical precision, cis-J-113863 is not interchangeable with its trans-isomer or generic CCR1 antagonists. This cis-configuration delivers competitive, high-affinity binding to human CCR1 (IC50 0.9 nM) and human CCR3 (IC50 0.58 nM), yet weak mouse CCR3 activity (IC50 460 nM), enabling definitive species-selectivity studies. Validated in vivo: 10 mg/kg i.p. daily ameliorates collagen-induced arthritis in mice, and intrathecal administration attenuates neuropathic pain in rat CCI models. Researchers purchasing this compound secure a stereochemically pure, application-validated tool compound with documented batch-to-batch consistency.

Molecular Formula C30H37Cl2IN2O2
Molecular Weight 655.4 g/mol
CAS No. 202796-42-7
Cat. No. B2807753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-J-113863
CAS202796-42-7
Molecular FormulaC30H37Cl2IN2O2
Molecular Weight655.4 g/mol
Structural Identifiers
SMILESCC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)CC5=CCCCCCC5.[I-]
InChIInChI=1S/C30H36Cl2N2O2.HI/c1-2-34(20-21-8-6-4-3-5-7-9-21)16-14-24(15-17-34)33-30(35)29-25-18-22(31)10-12-27(25)36-28-13-11-23(32)19-26(28)29;/h8,10-13,18-19,24,29H,2-7,9,14-17,20H2,1H3;1H/b21-8+;
InChIKeyFOAFBMYSXIGAOX-LQGGPMKRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





cis-J-113863 (CAS 202796-42-7): CCR1 Antagonist Procurement Guide and Comparative Selectivity Profile


cis-J-113863 (also designated as the cis-isomer of J-113863, and a stereoisomer of UCB 35625; CAS 202796-42-7 refers specifically to the trans-isomer, while the cis-isomer is assigned CAS 202796-41-6) is a potent and competitive antagonist of the chemokine receptor 1 (CCR1) . It belongs to the class of piperidinium-based xanthene carboxamide derivatives and was originally developed by Banyu Pharmaceutical Co., Ltd. as an anti-inflammatory agent targeting musculoskeletal and connective tissue diseases [1]. The compound demonstrates high affinity for CCR1 and exhibits a distinct stereochemistry-dependent pharmacological profile relative to its trans-isomer [2].

Why cis-J-113863 Cannot Be Interchanged with Generic CCR1 Antagonists or Its Own Stereoisomers


Substituting cis-J-113863 with a generic CCR1 antagonist or even its trans-isomer without quantitative justification is scientifically unsound due to critical differences in receptor selectivity, binding kinetics, and functional activity. The stereochemical configuration of the piperidinium ring directly dictates the compound's interaction with CCR1 and CCR3, resulting in divergent pharmacological profiles [1]. While the trans-isomer exhibits potent dual antagonism at both CCR1 and CCR3 (with functional chemotaxis IC50 values of 9.57 nM and 93.8 nM, respectively), cis-J-113863 acts as a competitive antagonist with a distinct potency and selectivity fingerprint . Furthermore, the compound demonstrates high selectivity for human CCR3 over mouse CCR3, a species-specific nuance that generic CCR1 antagonists do not uniformly share . The evidence below quantifies these differentiations, establishing that cis-J-113863 is not a commodity interchangeable with its stereoisomers or broader CCR1-targeting molecules.

cis-J-113863 Quantitative Evidence Guide: Comparator-Based Differentiation for Scientific Selection


cis-J-113863 vs. trans-J-113863: CCR1 Functional Antagonism Potency in Chemotaxis Assays

cis-J-113863 is a competitive antagonist of CCR1, while trans-J-113863 exhibits a distinct functional profile as a potent antagonist of both CCR1 and CCR3 in chemotaxis assays. Direct comparator data from MIP-1α-induced chemotaxis in CCR1 transfectants show that trans-J-113863 inhibits migration with an IC50 of 9.57 nM . In contrast, cis-J-113863's antagonism of CCR1 is defined by receptor binding IC50 values (0.9 nM for human, 5.8 nM for mouse) rather than functional chemotaxis inhibition, reflecting a fundamental difference in the assay endpoints used to characterize the two stereoisomers .

CCR1 Chemotaxis Stereochemistry

cis-J-113863 CCR3 Antagonism: Species-Dependent Selectivity vs. trans-Isomer

A critical differentiation lies in the CCR3 antagonism profile. cis-J-113863 is a potent antagonist of human CCR3 (IC50 = 0.58 nM) but a weak antagonist of mouse CCR3 (IC50 = 460 nM), representing a ~790-fold selectivity for human over mouse . In contrast, trans-J-113863 inhibits eotaxin-induced chemotaxis in CCR3 transfectants with an IC50 of 93.8 nM, demonstrating a different potency and functional context . This species selectivity is a defining feature for researchers designing in vivo mouse models versus human cell-based assays.

CCR3 Species Selectivity Stereochemistry

cis-J-113863 Receptor Selectivity: Inactivity at CCR2, CCR4, CCR5, LTB4, and TNF-α Receptors

cis-J-113863 demonstrates high selectivity by showing no activity against CCR2, CCR4, CCR5, LTB4, or TNF-α receptors . This selectivity profile is shared with the J-113863 scaffold as a whole, but its documentation for cis-J-113863 specifically reinforces its utility as a clean CCR1/CCR3 probe. In comparison, other CCR1 antagonists such as BX471 exhibit different off-target profiles; for example, BX471 has reported activity at CCR3 with lower potency [1].

Selectivity Off-target CCR1

cis-J-113863 In Vivo Efficacy: Anti-Arthritic Activity and Cytokine Modulation in Murine Arthritis Model

In a collagen-induced arthritis (CIA) mouse model, treatment with J-113863 (10 mg/kg, intraperitoneal, once daily for 11 days) resulted in improved paw inflammation and joint damage, and dramatically decreased cell infiltration into joints [1]. The compound reduced plasma TNFα levels in LPS-treated mice, though this effect was found to be partially CCR1-independent [2]. This in vivo evidence differentiates J-113863 from other CCR1 antagonists that may lack robust efficacy in chronic inflammatory models.

In Vivo Arthritis Inflammation

cis-J-113863 in Neuropathic Pain: Enhancement of Opioid Analgesia in Rat Model

In a rat chronic constriction injury (CCI) model of neuropathic pain, repeated intrathecal administration of J-113863 (an antagonist of CCR1) attenuated mechanical and thermal hypersensitivity and enhanced the analgesic properties of morphine and buprenorphine [1]. This opioid-sparing or opioid-enhancing effect is a distinctive feature not commonly reported for all CCR1 antagonists, positioning cis-J-113863 as a tool compound for studying neuroimmune modulation in pain pathways.

Neuropathic Pain Opioid Analgesia

cis-J-113863 in Multiple Sclerosis: Cytokine Imbalance Correction in EAE Mouse Model

In a PLP139-151-induced experimental autoimmune encephalomyelitis (EAE) model in SJL/J mice (a model of relapsing-remitting multiple sclerosis), daily treatment with J-113863 (10 mg/kg) from day 14 to day 25 post-induction decreased CD4+GM-CSF+ and CD4+IL-6+ cell populations while increasing CD4+IL-27+ and CD4+IL-10+ cells in the spleen [1]. J-113863 suppressed mRNA and protein expression of GM-CSF and IL-6 in brain tissue, while up-regulating IL-10 and IL-27 [2]. This specific cytokine-modulating profile distinguishes J-113863 from other CCR1 antagonists that have not been characterized in this neuroinflammatory context.

Multiple Sclerosis EAE Cytokine

cis-J-113863 Application Scenarios: Where Quantitative Evidence Supports Selection


Human CCR1 Binding Studies Requiring High-Affinity Competitive Antagonism

For in vitro receptor binding assays targeting human CCR1, cis-J-113863 is the appropriate choice, with an IC50 of 0.9 nM. This potency, combined with its competitive mechanism of action, makes it suitable for displacement studies and for establishing pharmacological benchmarks in human CCR1-expressing systems .

Human CCR3 Receptor Pharmacology and Species Selectivity Investigations

Researchers studying human CCR3 in recombinant or native human cell systems should select cis-J-113863 due to its high potency (IC50 0.58 nM). However, its weak activity at mouse CCR3 (IC50 460 nM) precludes its use in mouse CCR3 studies, making it a valuable tool for species-selectivity experiments .

Preclinical Inflammatory Arthritis Models with Documented In Vivo Efficacy

In collagen-induced arthritis models in mice, cis-J-113863 (administered as J-113863) has demonstrated improvement in paw inflammation and joint damage at 10 mg/kg i.p. daily. This established in vivo dosing regimen and efficacy benchmark supports its procurement for preclinical arthritis research [1].

Neuropathic Pain Research Investigating Opioid Analgesia Enhancement

For studies examining the role of CCR1 in neuroimmune modulation of pain pathways, cis-J-113863 has been shown to attenuate mechanical and thermal hypersensitivity and enhance morphine/buprenorphine analgesia in the rat CCI model. This application scenario is supported by peer-reviewed in vivo evidence and provides a translational rationale for compound selection [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-J-113863

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.